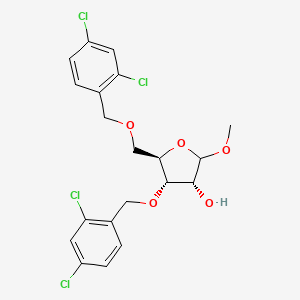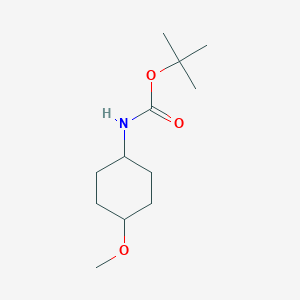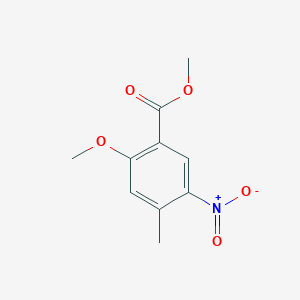
(3-Methylpiperidin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylpiperidin-2-yl)methanamine, also known as MPM, is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic intermediate that has been widely used in the synthesis of various pharmaceutical and agrochemical compounds. MPM has also been investigated for its potential as a therapeutic agent due to its unique chemical structure and pharmacological properties.
Applications De Recherche Scientifique
Asymmetric Synthesis Applications
- Synthesis of 2-(1-Aminoalkyl)piperidines : This chemical has been used in asymmetric synthesis processes. For example, the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines was achieved using (-)-2-cyano-6-phenyloxazolopiperidine, leading to the formation of [(2S)-2-methylpiperidin-2-yl]methanamine and other related compounds (Froelich et al., 1996).
Medical Imaging and Photocytotoxicity
- Iron(III) Complexes for Imaging and Photocytotoxicity : Iron(III) complexes involving this compound have been synthesized and evaluated for their photocytotoxic properties and utility in cellular imaging. These complexes have shown remarkable photocytotoxicity in red light and have been ingested in the nucleus of HeLa and HaCaT cells, indicating potential applications in medical imaging and cancer treatment (Basu et al., 2014).
Antidepressant Drug Candidates
- Serotonin 5-HT1A Receptor-Biased Agonists : Novel derivatives of this chemical have been designed as serotonin 5-HT1A receptor-biased agonists, demonstrating high affinity and selectivity. These compounds have shown promising antidepressant-like activity in vivo, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Anticonvulsant Agents
- Synthesis of Schiff Bases for Anticonvulsant Activity : Schiff bases of 3-aminomethyl pyridine, related to (3-Methylpiperidin-2-yl)methanamine, have been synthesized and screened for anticonvulsant activity, showing significant seizures protection and potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Synthesis of Novel Compounds
- Synthesis of Various Derivatives : This chemical has been used in the synthesis of various derivatives, including oxadiazoles and azetidine derivatives, which have shown potential antibacterial and antifungal activities (Shimoga et al., 2018), (Rao et al., 2013).
Propriétés
IUPAC Name |
(3-methylpiperidin-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-3-2-4-9-7(6)5-8/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTOOORAYUNLJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpiperidin-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)







![ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1427384.png)
![9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole](/img/structure/B1427386.png)


![tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1427391.png)